![molecular formula C24H30FN3O B3809944 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide](/img/structure/B3809944.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide
Overview
Description
2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission in the brain.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide include increased dopamine neurotransmission, which has been shown to have therapeutic effects in the treatment of various neurological and psychiatric disorders. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its selectivity and reduced side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide for lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of dopaminergic neurotransmission. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and require the use of organic solvents for administration.
Future Directions
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
2. Investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder.
3. Development of novel derivatives of this compound with improved solubility and bioavailability for more effective administration.
4. Exploration of the potential use of this compound as a research tool for studying dopaminergic neurotransmission and related disorders.
In conclusion, 2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter and minimal effects on other neurotransmitter systems make it an attractive target for further research and development.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-N-[2-(2-fluorophenyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of these disorders.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[2-(2-fluorophenyl)ethyl]-1,3-dihydroindene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O/c1-2-27-13-15-28(16-14-27)24(17-20-8-3-4-9-21(20)18-24)23(29)26-12-11-19-7-5-6-10-22(19)25/h3-10H,2,11-18H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMTEUKJJKEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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